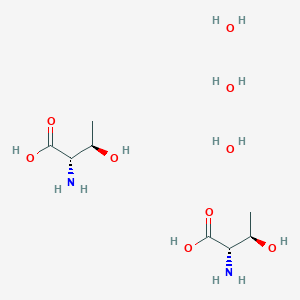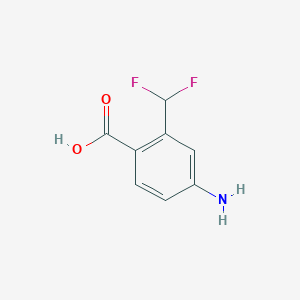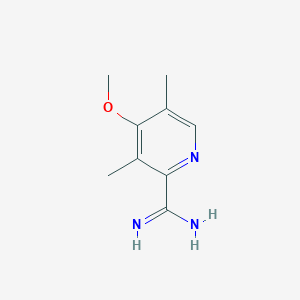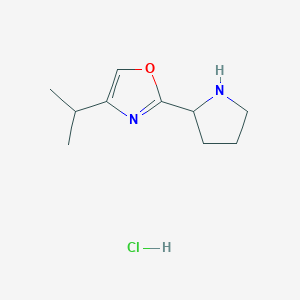
4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride is a heterocyclic compound that features both an oxazole and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride typically begins with the preparation of the oxazole ring. One common method involves the cyclization of 1-Boc-N-(1-oxoalkan-2-yl)pyrrolidine-2-carboxamides under Appel reaction conditions . This method provides the target compound with high enantiomeric excess and moderate overall yield.
Industrial Production Methods
For industrial production, the synthesis is often scaled up by optimizing each step to ensure high yield and purity. The use of l-Boc-proline as a starting material is common, and the process involves multiple steps including cyclization and deprotection .
Analyse Chemischer Reaktionen
Types of Reactions
4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like Dess-Martin periodinane.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while reduction can lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in the preparation of novel catalytic systems for alkene epoxidation.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of complex organic molecules and as a building block in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological macromolecules. The pyrrolidine ring contributes to the stereochemistry and enhances the compound’s ability to interact with enantioselective proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Known for their role in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with distinct chemical properties.
Uniqueness
4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride is unique due to its combination of an oxazole and a pyrrolidine ring, which provides a versatile scaffold for drug discovery. Its ability to form stable complexes with metals and its high enantiomeric purity make it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C10H17ClN2O |
|---|---|
Molekulargewicht |
216.71 g/mol |
IUPAC-Name |
4-propan-2-yl-2-pyrrolidin-2-yl-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-7(2)9-6-13-10(12-9)8-4-3-5-11-8;/h6-8,11H,3-5H2,1-2H3;1H |
InChI-Schlüssel |
YTWPLDWZTVQEFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=COC(=N1)C2CCCN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


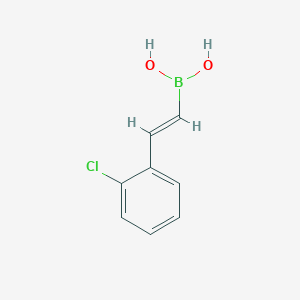
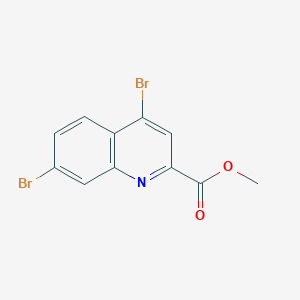
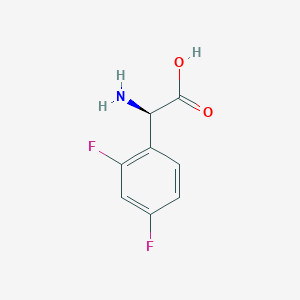


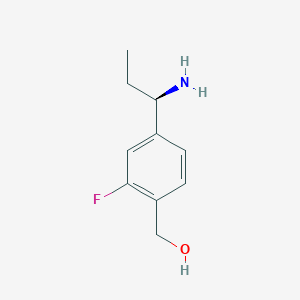
![ethyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B15222996.png)
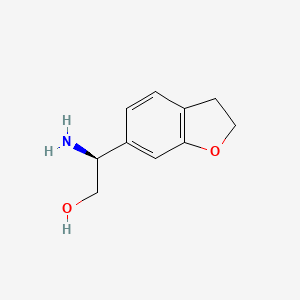
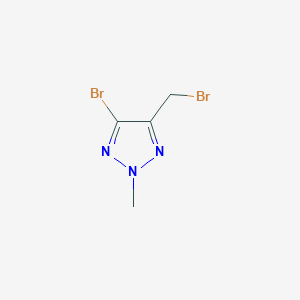
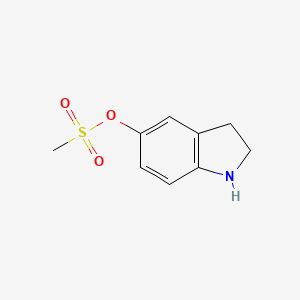
![ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride](/img/structure/B15223017.png)
